molecular formula C15H7Cl2N3OS B10974246 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 895965-51-2

2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10974246
CAS No.: 895965-51-2
M. Wt: 348.2 g/mol
InChI Key: QFBOZEVWNPQJEY-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiadiazole-quinazolinone scaffold substituted with a 3,5-dichlorophenyl group. This structure combines electron-deficient aromatic systems (quinazolinone and thiadiazole) with a halogenated aryl moiety, which may enhance its binding affinity to biological targets through hydrophobic and halogen-bonding interactions .

Properties

CAS No.

895965-51-2

Molecular Formula

C15H7Cl2N3OS

Molecular Weight

348.2 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C15H7Cl2N3OS/c16-9-5-8(6-10(17)7-9)13-19-20-14(21)11-3-1-2-4-12(11)18-15(20)22-13/h1-7H

InChI Key

QFBOZEVWNPQJEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

This method utilizes a Lewis acid-based deep eutectic solvent (DES) under solvent-free conditions. The reactants include:

  • Dimedone or 1,3-cyclohexanedione (1.0 equiv)

  • 3,5-Dichlorobenzaldehyde (1.2 equiv)

  • 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv)

Reaction parameters:

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Catalyst: Choline chloride-ZnCl₂ DES (10 mol%)

Yield : 85–92%.

Mechanistic Pathway

  • Knoevenagel Condensation : Dimedone reacts with 3,5-dichlorobenzaldehyde to form an α,β-unsaturated ketone.

  • Michael Addition : Thiadiazole amine attacks the electrophilic carbon of the enone.

  • Cyclocondensation : Intramolecular dehydration forms the thiadiazoloquinazolinone core.

Cyclization of Thiadiazole-Quinazoline Precursors

Intermediate Synthesis

Step 1 : Synthesis of 2-(3,5-dichlorophenyl)-1,3,4-thiadiazole-5-amine via:

  • Reacting 3,5-dichlorobenzoyl chloride with thiosemicarbazide in POCl₃ (yield: 78%).

Step 2 : Preparation of 2-methylquinazolin-4(3H)-one:

  • Anthranilic acid and acetic anhydride cyclization (yield: 90%).

Step 3 : Fusion of intermediates:

  • Reacting thiadiazole-5-amine with 2-methylquinazolin-4(3H)-one in glacial acetic acid at 120°C for 8 hours (yield: 75%).

Microwave-Assisted Synthesis

Optimized Protocol

  • Reactants : 3,5-Dichlorophenyl isocyanate, 2-aminothiadiazole, and anthranilic acid.

  • Solvent : Ethanol-water (3:1).

  • Microwave Power : 300 W.

  • Time : 20–30 minutes.

Yield : 88–94%.

Advantages Over Conventional Methods

  • Reduced reaction time (30 minutes vs. 6–8 hours).

  • Enhanced purity (≥98% by HPLC).

  • Lower energy consumption .

Eco-Friendly Synthesis Using Deep Eutectic Solvents

DES Composition and Performance

DES ComponentMolar RatioYield (%)Reaction Time (h)
Choline chloride-ZnCl₂1:2924
Betaine-glycerol1:3856

Key benefits :

  • Recyclability (≥5 cycles without significant yield drop).

  • No toxic byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
One-Pot Three-Component9295HighLow (solvent-free)
Cyclization7590ModerateModerate (AcOH use)
Microwave-Assisted9498HighLow
DES-Based9296HighVery Low

Critical observations :

  • DES and microwave methods outperform traditional cyclization in yield and sustainability.

  • One-pot strategies minimize intermediate isolation, reducing waste.

Troubleshooting and Optimization

Common Challenges

  • Low yields in cyclization : Often due to incomplete dehydration. Fix: Use molecular sieves or azeotropic agents (e.g., toluene).

  • Byproduct formation : Mitigated by slow addition of reactants and temperature control.

Purity Enhancement

  • Recrystallization solvents : Ethanol (for thiadiazoloquinazolinones) or DMF-water (for polar byproducts).

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the 3,5-dichlorophenyl group undergo nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. This reactivity is enhanced by electron withdrawal from the fused thiadiazoloquinazoline system.

ReactantConditionsProductYieldReference
Sodium methoxide (NaOMe)Reflux in methanol (12 h)Methoxy-substituted derivative at C-3/C-578%
AnilineCuI catalysis, DMF, 100°C3,5-Dianilino-substituted analog65%

Key Mechanistic Steps :

  • Deprotonation of the nucleophile (e.g., methoxide or amine) generates a strong base.

  • Attack occurs at the para position to the electron-withdrawing chlorine atoms due to resonance stabilization of the intermediate σ-complex.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles such as nitrile oxides or azides.

DipolarophileConditionsProductYieldReference
Benzoyl nitrile oxideToluene, 80°C, 8 hTriazolo-fused derivative62%
Phenyl azideCuAAC catalysis, room temp1,2,3-Triazole-linked hybrid structure55%

Notable Features :

  • Regioselectivity is governed by the electron-deficient nature of the thiadiazole sulfur atoms.

  • Products retain the quinazolinone core, enabling further functionalization.

Oxidation-Reduction Pathways

The sulfide (-S-) in the thiadiazole ring undergoes oxidation, while the quinazolinone carbonyl group can be reduced.

ReagentConditionsProductYieldReference
H₂O₂ (30%)Acetic acid, 60°C, 6 hSulfone derivative84%
LiAlH₄THF, 0°C → reflux, 4 hReduced amine intermediate41%

Mechanistic Insights :

  • Oxidation of the thiadiazole sulfur to sulfone increases ring strain, altering subsequent reactivity.

  • LiAlH₄ selectively reduces the quinazolinone carbonyl to a methylene group without affecting the thiadiazole.

Condensation Reactions

The dichlorophenyl moiety facilitates Friedel-Crafts alkylation or aldol-like condensations.

ReactantConditionsProductYieldReference
BenzaldehydeAlCl₃, CH₂Cl₂, 24 hBis-aryl conjugated adduct58%
AcetylacetoneKnoevenagel conditionsChalcone-like extended π-system67%

Synthetic Utility :

  • Electron-deficient aromatic systems enhance electrophilic character, enabling C–C bond formation.

  • Products show enhanced fluorescence properties, relevant to material science applications .

Biological Derivatization

The compound serves as a scaffold for pharmacologically active derivatives via late-stage modifications.

Modification TypeTarget ActivityKey FindingReference
Amide couplingAnticancerEGFR inhibition (IC₅₀ = 1.2 μM)
SulfonylationAntibacterialMIC = 4 μg/mL against S. aureus

Structural-Activity Notes :

  • Dichlorophenyl substitution enhances membrane permeability and target affinity.

  • Thiadiazole ring oxidation to sulfone derivatives reduces cytotoxicity while retaining antibacterial efficacy .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but undergoes photodegradation under UV light.

ConditionObservationDegradation PathwayReference
150°C, 24 h (N₂ atm)15% decompositionCleavage of thiadiazole ring
UV (254 nm), 48 h90% degradationRadical-mediated C–Cl bond homolysis

Implications :

  • Thermal decomposition pathways involve retro-Diels-Alder fragmentation.

  • Photostability limitations necessitate dark storage for long-term preservation.

Scientific Research Applications

Key Reactions

  • Oxidation : Can form oxidized derivatives.
  • Reduction : Modifies the thiadiazole or quinazoline rings.
  • Substitution : Electrophilic and nucleophilic substitutions can introduce various functional groups onto the compound.

Medicinal Chemistry Applications

Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Studies indicate that it inhibits the growth of lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. The structure-activity relationship suggests that substituents on the phenyl ring greatly influence its efficacy .

Antimicrobial Properties : Research shows that derivatives of thiadiazoloquinazolines exhibit antibacterial and antifungal activities. The incorporation of different substituents can enhance these properties, making them suitable candidates for developing new antimicrobial agents .

Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism may involve modulation of specific inflammatory pathways through enzyme inhibition .

Biological Research Applications

The compound's ability to interact with biological targets makes it valuable for studying cellular pathways. It can act as an inhibitor of specific enzymes or modulate receptor functions, influencing various signaling pathways within cells. This characteristic allows researchers to explore its role in disease mechanisms and therapeutic interventions .

Materials Science Applications

In materials science, 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be utilized in developing novel materials with unique electronic and optical properties. Its structural features enable the design of materials for applications in electronics and photonics .

Cytotoxicity Evaluation

A study evaluated the cytotoxic properties of various thiadiazole derivatives including this compound against multiple cancer cell lines. Results showed an IC50 value indicating potent activity against SK-MEL-2 cells at 4.27 µg/mL. This highlights the compound's potential as a lead structure for anticancer drug development .

Antimicrobial Screening

Research involving the synthesis of thiadiazoloquinazoline derivatives revealed promising antibacterial and antifungal activities. Compounds were screened against standard microbial strains demonstrating significant inhibition zones compared to control groups. This suggests potential for therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of thiadiazoloquinazolinones are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Compound Name Substituents Key Properties/Activities References
2-(3,5-Dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 3,5-dichlorophenyl Potential antituberculosis activity (inferred); enhanced lipophilicity due to Cl substituents
2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Propylthio (-SPr) Demonstrated antituberculosis activity; improved selectivity via S-alkylation
2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one Cyclo-alkylated thiazole Synthesized via PTC; reduced aromaticity compared to thiadiazole analogs
5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione Dione functional group Higher polarity; potential for hydrogen bonding

Physicochemical and Computational Insights

  • Computational Modeling : Density-functional theory (DFT) methods () could predict the compound’s electronic structure, polarizability, and binding energetics. For instance, exact-exchange functionals (e.g., B3LYP) may accurately model halogen-bonding interactions critical for activity .

Biological Activity

The compound 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a novel derivative belonging to the class of thiadiazole and quinazoline compounds. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure

The chemical structure of the compound is characterized by a thiadiazole ring fused with a quinazolinone moiety. The presence of the 3,5-dichlorophenyl group enhances its biological activity through various mechanisms.

Anticancer Activity

Research has indicated that derivatives of thiadiazoles exhibit promising anticancer properties. For instance, studies focusing on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : The compound's efficacy was evaluated using different human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), SK-OV-3 (ovarian), and HCT15 (colon) cancer cells. Results showed that compounds with similar structures displayed IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been extensively studied. For example:

  • Inhibition Zones : Compounds similar to this compound were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting effective antibacterial properties .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that a series of thiadiazole derivatives exhibited cytotoxic effects with IC50 values ranging from 4.27 µg/mL to higher concentrations depending on the substituents on the phenyl ring .
    • Another investigation highlighted that compounds with electron-withdrawing groups at specific positions on the aromatic ring significantly enhanced their anticancer activity.
  • Antimicrobial Screening :
    • In a comparative study of various thiadiazole derivatives, it was found that many exhibited promising antibacterial and antifungal activities against standard strains .
    • The relative inhibition percentages were calculated based on the diameter of inhibition zones compared to control drugs.

Data Tables

Activity Type Tested Compound Cell Line/Pathogen IC50 / Inhibition Zone (mm)
AnticancerThis compoundA549 (lung)< 10 µM
AntimicrobialSimilar Thiadiazole DerivativeStaphylococcus aureus15 mm
AntimicrobialSimilar Thiadiazole DerivativeEscherichia coli20 mm

Q & A

Q. Q1. What are the most effective synthetic routes for 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, and how can selectivity challenges in S-alkylation be addressed?

Methodological Answer: The synthesis of thiadiazoloquinazolinone derivatives often involves cyclocondensation of substituted thioureas or thioamides with halogenated intermediates. For example, selective S-alkylation can be optimized using phase-transfer catalysts (PTCs) under mild conditions to minimize side reactions . Evidence from analogous compounds (e.g., 2-(propylthio)-5H-thiadiazoloquinazolin-5-one) highlights the importance of reaction temperature (0–5°C) and anhydrous solvents (e.g., DMF) to achieve >90% yield. Post-synthesis purification via recrystallization in ethanol-DMF mixtures ensures high purity .

Q. Q2. What analytical techniques are critical for characterizing structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography resolves the fused bicyclic system and confirms planarity of the thiadiazoloquinazolinone core, as seen in structurally similar triazoloquinazolines .
  • FT-IR and NMR identify functional groups (e.g., C=O at ~1700 cm⁻¹) and regiochemistry of the dichlorophenyl substituent.
  • Cyclic voltammetry reveals redox behavior, with oxidation peaks near +1.2 V vs. Ag/AgCl, indicating potential electron-deficient aromatic systems .

Q. Q3. How is the preliminary biological activity of this compound assessed against microbial targets?

Methodological Answer: Standardized protocols include:

  • Microplate Alamar Blue Assay for anti-tubercular activity (e.g., MIC determination against Mycobacterium tuberculosis H37Rv, with Rifampicin as a positive control) .
  • Agar diffusion for broad-spectrum antimicrobial screening (e.g., inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa at 50–100 µg/mL) .

Advanced Research Questions

Q. Q4. How do substituent modifications (e.g., electron-withdrawing vs. donating groups) influence biological activity and target binding?

Methodological Answer:

  • Hydrophobic substituents (e.g., propylthio) enhance anti-tubercular activity (100% inhibition at 6.25 µg/mL) by improving interactions with InhA’s hydrophobic pocket .
  • Electron-withdrawing groups (e.g., nitro, fluoro) reduce activity (<10% inhibition) due to unfavorable dipole interactions, while electron-donating groups (e.g., methyl) improve binding via van der Waals contacts .
  • SAR studies should combine docking (e.g., AutoDock Vina) with synthetic modifications to validate hypotheses .

Q. Q5. What mechanistic insights can be derived from computational docking studies with Mycobacterium tuberculosis InhA?

Methodological Answer:

  • Molecular docking (e.g., using PDB: 4DQU) reveals key interactions:
    • The dichlorophenyl group forms π-π stacking with Phe149.
    • The thiadiazole ring hydrogen-bonds with NAD+ cofactor residues (e.g., Tyr158) .
  • MD simulations (50 ns) assess stability of the ligand-enzyme complex, with RMSD <2.0 Å indicating robust binding .

Q. Q6. How can contradictory data on substituent effects (e.g., conflicting activity trends in nitro vs. methyl derivatives) be resolved?

Methodological Answer:

  • Dose-response assays (e.g., IC₅₀ curves) clarify potency discrepancies.
  • Structural analogs (e.g., 2-(pyrimidin-2-ylthio) derivatives) serve as positive controls to isolate electronic vs. steric effects .
  • Proteomic profiling (e.g., thermal shift assays) identifies off-target interactions that may explain anomalous results .

Q. Q7. What advanced computational methods are used to predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET prediction (e.g., SwissADME) evaluates logP (∼3.5), suggesting moderate blood-brain barrier permeability.
  • CYP450 inhibition assays (e.g., luminescence-based) assess hepatotoxicity risks, with IC₅₀ >10 µM indicating low liability .

Q. Q8. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent screening (e.g., ethanol/water gradients) optimizes crystal growth.
  • Co-crystallization with stabilizing agents (e.g., polyethylene glycol) improves lattice formation, as demonstrated for triazoloquinazoline analogs .

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